molecular formula C21H27N7O B2918997 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097890-69-0

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Numéro de catalogue: B2918997
Numéro CAS: 2097890-69-0
Poids moléculaire: 393.495
Clé InChI: BQTJHGDCLZSJHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a potent, selective, and cell-active ATP-competitive inhibitor of the plant kinase SGC-CBK1 (Arabidopsis thaliana), a member of the Ca2+/calmodulin-dependent protein kinase family. This compound was developed as part of the SGC's chemical probe program to target understudied kinases and provides a valuable tool for deciphering the complex signaling pathways in plant biology. Its high selectivity makes it an essential reagent for investigating the specific physiological roles of CBK1, which is implicated in regulating plant growth, development, and stress responses. Researchers can use this probe to explore kinase function in model organisms like Arabidopsis, enabling studies on plant cell signaling that were previously not feasible. The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. For research use only. Not for human or veterinary use.

Propriétés

IUPAC Name

2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-14-23-20-17(12-22-26(20)2)21(24-14)27-9-7-15(8-10-27)13-28-19(29)11-16-5-3-4-6-18(16)25-28/h11-12,15H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTJHGDCLZSJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a hexahydrocinnolinone moiety with a pyrazolo[3,4-d]pyrimidine derivative. The presence of these functional groups is believed to contribute to its biological efficacy.

Research indicates that compounds related to pyrazolo[3,4-d]pyrimidines often act as kinase inhibitors , which play crucial roles in various cellular processes such as proliferation and differentiation. The specific activity of the compound may involve:

  • Inhibition of Protein Kinase C (PKC) : PKC is implicated in signaling pathways that control cell growth and survival. Inhibition of PKC can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Targeting Phosphoinositide 3-Kinase (PI3K) : This pathway is critical in cancer biology and metabolic diseases. Inhibitors of PI3K have shown promise in treating inflammatory and autoimmune diseases .

Therapeutic Potential

The compound has been investigated for its potential applications in treating:

  • Cancer : Due to its ability to inhibit key signaling pathways involved in tumor growth.
  • Diabetes-related Complications : Similar compounds have shown efficacy against diabetic nephropathy and retinopathy .

Case Studies

StudyFindings
Study on PKC InhibitionDemonstrated that pyrazolo[3,4-d]pyrimidines effectively inhibit PKC activity leading to reduced cell proliferation in cancer cell lines .
PI3K Inhibitors DevelopmentA library of derivatives showed IC50 values as low as 18 nM for selective inhibition of PI3Kδ, indicating a strong potential for targeted therapy .
Anti-inflammatory EffectsCompounds similar to the target molecule exhibited significant anti-inflammatory effects in animal models of autoimmune diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of the compound:

  • Selectivity : The compound demonstrates selectivity towards specific kinases which enhances its therapeutic index while minimizing off-target effects .
  • Efficacy : In vitro studies have shown that it can effectively reduce cellular viability in various cancer cell lines at micromolar concentrations.
  • Synergistic Effects : When combined with other therapeutic agents, the compound has shown enhanced efficacy due to synergistic mechanisms .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Variations

The Target Compound’s unique combination of pyrazolo-pyrimidine and cinnolinone distinguishes it from related derivatives. Below is a comparative analysis:

Table 1: Core Structure and Substituent Comparison
Compound Core Structure Key Substituents Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine + cinnolinone 1,6-dimethyl (pyrazolo-pyrimidine); piperidin-4-ylmethyl linkage Bicyclic cores enhance conformational rigidity and potential kinase interaction
A5 () Pyrazolo[3,4-d]pyrimidin-4-one 6-methyl; 2-hydroxyphenyl Monocyclic; phenolic group may enhance solubility
52c () Pyrido[3,4-d]pyrimidin-4(3H)-one Piperidin-1-ylethyl-pyrazole Pyrido core likely alters electron distribution vs. pyrazolo systems
Compound Cinnolin-3-one 5-chloropyrimidin-2-yl-piperidine Chloropyrimidine substituent may influence steric and electronic properties

Substituent Effects on Physicochemical Properties

  • Methyl Groups (1,6-dimethyl) : The Target Compound’s 1,6-dimethyl substitution on the pyrazolo-pyrimidine core likely increases lipophilicity compared to unmethylated analogs (e.g., A4 in ) . This could enhance membrane permeability but reduce aqueous solubility.
  • Piperidin-4-ylmethyl Linkage : Similar to compounds in and , the piperidine moiety may improve metabolic stability by reducing oxidative degradation .
  • Cinnolinone vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how can intermediates be validated?

  • Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, such as coupling alkyl/aryl halides or isocyanates with intermediates under controlled conditions. For example, compound intermediates can be synthesized by reacting pyrazolo-pyrimidine precursors with piperidine derivatives in dry acetonitrile, followed by recrystallization (acetonitrile is a common solvent for purification) . Validation includes IR and ¹H NMR spectroscopy to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ in IR) and structural integrity (e.g., methyl group protons at δ 2.5–3.0 ppm in ¹H NMR) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Orthogonal techniques are recommended:

  • Chromatography : HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 for mobile phases) to assess purity .
  • Spectroscopy : ¹H/¹³C NMR for structural elucidation and XRPD (X-ray powder diffraction) to confirm crystalline forms, as demonstrated in analogous pyrazolo-pyrimidine salts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents at the pyrazolo-pyrimidine core (e.g., methyl, fluoro, or chloro groups) to assess impact on target binding. For example, fluorination at specific positions may enhance metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes), guided by structural analogs like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
  • Biological Assays : Pair computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cytotoxicity profiling .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or stability profiles?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, temperature gradients) and analytical calibration .
  • Heterogeneity Analysis : Investigate polymorphic forms via XRPD, as differing crystalline structures (e.g., hydrochloride salts vs. free bases) can alter solubility and activity .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives) to identify trends in substituent effects .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to predict absorption, metabolism, and toxicity. For instance, logP calculations can guide solubility improvements via hydrophilic substituents .
  • Dynamic Simulations : Molecular dynamics (e.g., GROMACS) to simulate blood-brain barrier penetration or plasma protein binding, leveraging structural data from analogs like pyrido[1,2-a]pyrimidin-4-one derivatives .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization : Apply Quality by Design (QbD) principles, varying parameters like reaction time, solvent volume, and catalyst loading in Design of Experiments (DoE) frameworks .
  • In-Line Monitoring : Use PAT (Process Analytical Technology) tools, such as FTIR spectroscopy, to track intermediate formation in real time .
  • Green Chemistry : Substitute hazardous solvents (e.g., dichloromethane) with alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) .

Data Analysis and Validation

Q. How should researchers approach batch-to-batch variability in compound synthesis?

  • Methodological Answer :

  • Statistical Control : Implement control charts (e.g., Shewhart charts) for critical quality attributes (CQAs) like purity and yield .
  • Root Cause Analysis : Use fishbone diagrams to identify variability sources (e.g., raw material impurities, humidity fluctuations) .

Q. What protocols ensure robust validation of biological activity data?

  • Methodological Answer :

  • Blinded Experiments : Conduct assays in triplicate with independent researchers preparing test solutions to reduce bias .
  • Reference Standards : Use pharmacopeial-grade reference materials (e.g., USP-certified compounds) for calibration .

Theoretical Frameworks

Q. How can researchers integrate this compound into broader mechanistic or pharmacological theories?

  • Methodological Answer : Link experimental findings to established theories, such as kinase inhibition mechanisms or allosteric modulation hypotheses, by aligning observed SAR with known binding motifs (e.g., ATP-binding pockets) .

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